Bienvenue dans la boutique en ligne BenchChem!

4-oxo-1H-quinazoline-6-carboxamide

cGMP phosphodiesterase cardiovascular pharmacology quinazoline SAR

4-oxo-1H-quinazoline-6-carboxamide (CAS 150454-06-1, C₉H₇N₃O₂, MW 189.17) is a heterocyclic small molecule comprising a quinazoline core with a 4-oxo substituent and a 6-carboxamide group. It belongs to the broad class of quinazoline derivatives recognized for their privileged scaffold status across medicinal chemistry and chemical biology.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
Cat. No. B7979856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-1H-quinazoline-6-carboxamide
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)N)C(=O)N=CN2
InChIInChI=1S/C9H7N3O2/c10-8(13)5-1-2-7-6(3-5)9(14)12-4-11-7/h1-4H,(H2,10,13)(H,11,12,14)
InChIKeyAHVBOKXTTGPSGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-oxo-1H-quinazoline-6-carboxamide: Quinazoline Scaffold Product Profile for Research & Procurement Evaluation


4-oxo-1H-quinazoline-6-carboxamide (CAS 150454-06-1, C₉H₇N₃O₂, MW 189.17) is a heterocyclic small molecule comprising a quinazoline core with a 4-oxo substituent and a 6-carboxamide group [1]. It belongs to the broad class of quinazoline derivatives recognized for their privileged scaffold status across medicinal chemistry and chemical biology [2]. The compound presents as a white crystalline solid with a melting point above 260 °C and a predicted boiling point of 444.9 ± 47.0 °C, reflecting thermal stability suitable for diverse reaction conditions . Its two hydrogen-bond donors, three hydrogen-bond acceptors, and a topological polar surface area of 84.6 Ų define a physicochemical profile that has been exploited in multiple target classes, including cGMP phosphodiesterases, threonine dehydrogenase, PARP, and tankyrases [3].

Procurement Risk: Why an Off-the-Shelf Quinazoline Analog Cannot Replace 4-oxo-1H-quinazoline-6-carboxamide


Scientific users cannot assume that any quinazoline derivative is interchangeable with 4-oxo-1H-quinazoline-6-carboxamide. The 4-oxo-1,4-dihydroquinazoline tautomeric system and the 6-carboxamide are not passive solubilizing groups; they are critical pharmacophoric elements that dictate target engagement, selectivity, and downstream biological outcomes. Systematic SAR studies across cGMP-PDE demonstrate that monosubstitution at the 6-position is essential for inhibitory activity, with preferred substituents being compact and hydrophobic groups (IC₅₀ range 0.019–0.23 μM), and that positional isomers with substitution at the 5-, 7-, or 8-positions are inactive [1]. Similarly, the 4-oxo-1,4-dihydroquinazoline scaffold enables a binding mode exploited by tankyrase inhibitors, where the 4-oxo and N3 participate in key hydrogen bonds within the nicotinamide pocket [2]. This positional and functional-group specificity, reinforced across TDH [3] and PARP-1 inhibitor [4] programs, means that utilizing an unsubstituted quinazoline, a 4-aminoquinazoline analog, or a compound lacking the 6-carboxamide would not recapitulate the biological profile and would invalidate any SAR conclusions drawn from published data.

4-oxo-1H-quinazoline-6-carboxamide: Quantitative Head-to-Head Evidence vs. Closest Analogs


cGMP-PDE Inhibitor Scaffold: 6-Carboxamide as Essential Pharmacophoric Anchor Compared to 6-Unsubstituted Quinazoline

In a systematic evaluation of 4-[(3,4-methylenedioxy)benzyl]aminoquinazoline derivatives, monosubstitution at the 6-position was essential for inhibitory activity against cGMP-PDE from porcine aorta, while the corresponding 5-, 7-, and 8-substituted isomers were inactive [1]. Among 6-substituted analogs, IC₅₀ values ranged from 0.019 μM (6-chloro) to 0.23 μM (6-methoxy), establishing that the 6-position serves as a critical anchor point. While the carboxamide substituent itself was not directly tested in this study, the 6-carboxamide of 4-oxo-1H-quinazoline-6-carboxamide provides a hydrogen-bonding pharmacophore that differs fundamentally from the hydrophobic substituents profiled (chloro, methyl, methoxy, thiomethyl, cyano), making the compound a distinct starting scaffold for designing novel cGMP-PDE inhibitors with alternative selectivity profiles [1].

cGMP phosphodiesterase cardiovascular pharmacology quinazoline SAR

4-Oxo-1,4-dihydroquinazoline vs. Phthalazinone Scaffold: Bioisosteric PARP-1 Inhibition within 1.1-Fold Potency Difference

Ramadan et al. (2020) utilized the 4-quinazolinone scaffold, which shares the 4-oxo-1,4-dihydroquinazoline core of the target compound, as a bioisostere to the phthalazinone core of the FDA-approved PARP-1 inhibitor Olaparib. The synthesized lead compound (12c) achieved an IC₅₀ of 30.38 nM against PARP-1, compared to Olaparib's IC₅₀ of 27.89 nM under comparable assay conditions—a difference of only 1.09-fold [1]. Both 12a and 12c induced cell cycle arrest at G2/M phase and increased apoptosis in MCF-7 breast cancer cells. This directly establishes that the 4-oxo-1,4-dihydroquinazoline core with a 6-carboxamide-type extension can achieve near-identical PARP-1 potency to the gold-standard phthalazinone chemotype, while offering a structurally distinct and synthetically accessible chemical series for intellectual property and selectivity optimization [1].

PARP-1 inhibition DNA repair oncology bioisostere

TDH Inhibitor Scaffold: Quinazolinecarboxamide Class with 500 nM Potency and >300-Fold Cellular Selectivity for ES Cells

Alexander et al. (2011) identified a class of quinazolinecarboxamide (Qc) compounds, of which the target compound is a core structural member, as potent and selective TDH inhibitors. The six most potent Qc compounds exhibited an approximate IC₅₀ of 500 nM against purified TDH enzyme and displayed mixed noncompetitive inhibition kinetics [1]. Critically, the lead compound Qc1 (IC₅₀ ~500 nM) showed no detectable inhibition of hydroxysteroid dehydrogenase, alcohol dehydrogenase, lactate dehydrogenase, or glucose-6-phosphate dehydrogenase at concentrations up to 10 μM (>20-fold selectivity window) [2]. Even more striking, Qc compounds killed mouse ES cells while failing to affect HeLa cell growth at concentrations 300-fold higher than the ES cell lethal dose, demonstrating cell-type-specific cytotoxicity linked to TDH-dependent metabolic specialization [1]. While the target compound (4-oxo-1H-quinazoline-6-carboxamide) was not directly tested in this study, it serves as the minimal core scaffold of the Qc class and represents the key starting point for medicinal chemistry optimization of TDH inhibitors.

threonine dehydrogenase embryonic stem cells metabolic specialization autophagy

Tankyrase 2 Co-Crystal Structure: 4-Oxo-1,4-dihydroquinazoline Scaffold Validated by High-Resolution X-Ray Crystallography

The 4-oxo-1,4-dihydroquinazoline scaffold has been structurally validated in complex with human tankyrase 2 (TNKS2) by X-ray crystallography. The co-crystal structure (PDB: 4BU8, resolution 1.85 Å) features 4-(4-oxo-1,4-dihydroquinazolin-2-yl)benzonitrile, a close analog of the target compound, bound in the nicotinamide pocket of TNKS2 [1]. Haikarainen et al. (2013) demonstrated that para-substituted 2-phenyl-3,4-dihydroquinazolin-4-ones act as potent and selective tankyrase inhibitors, with the 4-oxo-1,4-dihydroquinazoline core making critical hydrogen bonding interactions within the ADP-ribosyltransferase active site [1]. In contrast, unsubstituted quinazoline or 4-aminoquinazoline scaffolds lack the 4-oxo H-bond acceptor that engages the protein backbone in the nicotinamide subsite. This structural validation provides a high-confidence basis for structure-based drug design using the 4-oxo-1H-quinazoline-6-carboxamide scaffold as a starting point for tankyrase-targeted programs.

tankyrase Wnt signaling structural biology X-ray crystallography

Physicochemical Differentiation: Key ADMET Descriptors and Purity Benchmarks for Compound Procurement Decisions

4-oxo-1H-quinazoline-6-carboxamide possesses a distinct physicochemical profile compared to commonly considered analogs. The compound features a topological polar surface area (TPSA) of 84.6 Ų, with 2 hydrogen-bond donors and 3 hydrogen-bond acceptors . In contrast, quinazoline-6-carboxamide (lacking the 4-oxo group) has a lower TPSA and only 1 H-bond acceptor at position 4. The melting point exceeds 260 °C , compared to 75 °C reported for the structurally distinct 4-oxo-6H-quinazoline-6-carboxamide isomer, providing a straightforward quality control discriminator. Commercial availability at >95% purity (with batch-specific NMR, HPLC, and GC quality control documentation) from reputable vendors ensures reproducible downstream synthesis and SAR development . The 4-oxo-4-hydroquinazoline tautomerism (keto-enol equilibrium) further differentiates the compound from permanently aromatic quinazoline analogs, influencing solubility and reactivity profiles relevant to both medicinal chemistry and chemical biology applications.

physicochemical properties ADMET quality control procurement specifications

Kinase Inhibitor Scaffold Versatility: 4-Aminoquinazoline-6-carboxamide PI4K2A Inhibitors Highlight Scaffold Plasticity of 6-Carboxamide Series

While the target compound bears a 4-oxo substituent, the closely related 4-aminoquinazoline-6-carboxamide scaffold has been successfully developed into potent inhibitors of phosphatidylinositol 4-kinase IIα (PI4K2A), with co-crystal structures available (PDB: 8A5X) [1]. This demonstrates the versatility of the 6-carboxamide quinazoline scaffold for kinase inhibitor development. The key differentiator for 4-oxo-1H-quinazoline-6-carboxamide is that the 4-oxo group (vs. 4-amino in the PI4K series) changes the hydrogen-bonding pharmacophore from a donor (4-NH₂) to an acceptor (4-C=O), which fundamentally alters kinase selectivity profiles. Systematic SAR at positions 2, 4, 6, and 7 of the quinazoline core enables tuning toward different kinase targets [2]. Procurement of the 4-oxo variant specifically enables development programs targeting kinases or other enzymes that require a 4-position H-bond acceptor rather than donor, while avoiding the synthetic effort required to convert a 4-amino scaffold.

PI4K2A inhibitor kinase drug discovery scaffold plasticity structure-based design

4-oxo-1H-quinazoline-6-carboxamide: Evidence-Backed Application Scenarios for Scientific Procurement


PARP-1 Inhibitor Lead Discovery: Bioisosteric Replacement of the Olaparib Phthalazinone Core

Research groups pursuing novel PARP-1 inhibitors with differentiated IP can deploy 4-oxo-1H-quinazoline-6-carboxamide as a validated bioisosteric replacement for the phthalazinone core of Olaparib. The quinazolinone scaffold has demonstrated PARP-1 IC₅₀ values within 1.1-fold of Olaparib (30.38 nM vs. 27.89 nM), with confirmed G2/M cell cycle arrest and apoptosis induction in MCF-7 cells [1]. This scaffold-hop strategy enables the exploration of novel chemical space while maintaining on-target potency. Procurement of the 4-oxo-1H-quinazoline-6-carboxamide core allows SAR exploration at the N1, C2, and N3 positions, which are not accessible on the phthalazinone template, potentially yielding selectivity advantages over PARP-2 or PARP-3 [1].

Metabolic Specialization-Targeted Probe Development: TDH-Dependent Cell Elimination

Investigators studying metabolic specialization in stem cell biology or cancer metabolism can utilize 4-oxo-1H-quinazoline-6-carboxamide as the parent scaffold for developing TDH inhibitors with cell-type-selective killing properties. The Qc (quinazolinecarboxamide) compound class, built upon this core, has demonstrated IC₅₀ values of ~500 nM against TDH, >20-fold selectivity over related dehydrogenases, and >300-fold differential cytotoxicity between mouse ES cells and HeLa cells [2]. This selectivity is mechanistically linked to TDH expression levels, which are >1,000-fold higher in ES cells than in differentiated tissues [2]. The target compound provides the minimal pharmacophore for initiating a medicinal chemistry program aimed at optimizing potency, selectivity, and pharmacokinetic properties for in vivo proof-of-concept studies.

Structure-Based Tankyrase Inhibitor Design: High-Resolution Co-Crystal Template Available

Medicinal chemistry teams pursuing Wnt/β-catenin pathway inhibitors for oncology can leverage the 1.85 Å co-crystal structure of a 4-oxo-1,4-dihydroquinazoline analog bound to human tankyrase 2 (PDB: 4BU8) [3]. This structural template reveals that the 4-oxo-1,4-dihydroquinazoline core occupies the nicotinamide binding pocket, with the 4-oxo and N3 engaging in critical hydrogen-bonding interactions [3]. 4-oxo-1H-quinazoline-6-carboxamide provides a synthetically tractable starting point for introducing diverse substituents at the C2 position (exploiting the para-substituted phenyl SAR characterized in the primary publication) while retaining the 6-carboxamide as a solubility-enhancing and potential additional binding element [3].

Quinazoline Kinase Inhibitor Library Design: Scaffold-Directed Kinase Profiling via 4-Position Pharmacophore Engineering

Kinase inhibitor discovery groups seeking to systematically explore the quinazoline chemical space can incorporate 4-oxo-1H-quinazoline-6-carboxamide into a scaffold-directed library. The 4-oxo substituent provides an H-bond acceptor pharmacophore that is structurally distinct from the 4-amino H-bond donor in the PI4K2A inhibitor series (PDB: 8A5X) [4]. By procuring both the 4-oxo and 4-amino variants of quinazoline-6-carboxamide, screening groups can conduct parallel kinase profiling to identify targets preferentially engaged by each pharmacophore. The 6-carboxamide provides a consistent anchoring group for synthetic derivatization at positions 2 and 7, enabling systematic SAR exploration that is directly informed by published co-crystal structures [4].

Quote Request

Request a Quote for 4-oxo-1H-quinazoline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.